molecular formula C24H23NO6S B281670 Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B281670
M. Wt: 453.5 g/mol
InChI Key: AMUBHTPCANFWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as IMNF, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IMNF is a synthetic compound that belongs to the class of naphthofurans and has shown promising results in biological studies.

Mechanism of Action

The mechanism of action of Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2-Keap1 signaling pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to reduce oxidative stress and inflammation in various animal models. This compound has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is its potent biological activity, which makes it a valuable tool for studying various biological processes. This compound has also been shown to exhibit good solubility and stability, making it easy to handle in laboratory experiments. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for research on Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, including the development of new synthetic methods for the production of this compound and its analogs. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various diseases. Additionally, the development of novel drug delivery systems for this compound may improve its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves a multistep process that includes the reaction of 2-methylnaphtho[1,2-b]furan-3-carboxylic acid with thionyl chloride, followed by the reaction with isopropylamine and 4-methoxybenzenesulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Properties

Molecular Formula

C24H23NO6S

Molecular Weight

453.5 g/mol

IUPAC Name

propan-2-yl 5-[(4-methoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C24H23NO6S/c1-14(2)30-24(26)22-15(3)31-23-19-8-6-5-7-18(19)21(13-20(22)23)25-32(27,28)17-11-9-16(29-4)10-12-17/h5-14,25H,1-4H3

InChI Key

AMUBHTPCANFWCW-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC(C)C

Origin of Product

United States

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